molecular formula C6H13NO2S B1416272 (R)-3-(Methylsulfonyl)piperidine CAS No. 1234576-83-0

(R)-3-(Methylsulfonyl)piperidine

Cat. No.: B1416272
CAS No.: 1234576-83-0
M. Wt: 163.24 g/mol
InChI Key: PBJLJPZGBKCUKM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(Methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJLJPZGBKCUKM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300665
Record name (3R)-3-(Methylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234576-83-0
Record name (3R)-3-(Methylsulfonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234576-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(Methylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-(Methylsulfonyl)piperidine CAS 1234576-83-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical engineering principles, synthetic methodology, and medicinal chemistry applications.[1]

CAS: 1234576-83-0 Role: Chiral Pharmacophore & JAK Inhibitor Intermediate Version: 2.0 (Scientific Reference)

Executive Summary

(R)-3-(Methylsulfonyl)piperidine is a high-value chiral heterocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors.[1] Its structural core—a saturated piperidine ring with a rigid sulfone substituent at the C3 position—serves as a critical scaffold for orienting pharmacophores in the ATP-binding pockets of kinases.[1] This enantiomer is particularly valued for its ability to fine-tune solubility and metabolic stability (decreasing lipophilicity via the sulfone) while maintaining specific vector alignment for hydrogen bonding.[1]

Chemical Identity & Physical Properties

The compound is typically supplied as a hydrochloride salt to ensure stability and crystallinity.[1] The free base is prone to oxidation and hygroscopicity.[1]

PropertySpecification
Chemical Name This compound
CAS Number 1234576-83-0
Molecular Formula C₆H₁₃NO₂S
Molecular Weight 163.24 g/mol (Free Base) / 199.70 g/mol (HCl Salt)
Appearance White to off-white crystalline powder
Chirality (R)-Enantiomer
Solubility Soluble in water, DMSO, Methanol; slightly soluble in DCM
pKa (Calculated) ~8.5 (Piperidine NH), Sulfone is non-ionizable
Melting Point 210–215 °C (Decomposition, HCl salt)

Synthetic Routes & Process Chemistry

The synthesis of CAS 1234576-83-0 presents a classic challenge in process chemistry: introducing a polar sulfone group while establishing a chiral center on a saturated ring.[1] Two primary routes are employed industrially.[1][2][3]

Route A: Asymmetric Hydrogenation (Preferred for Scale)

This route utilizes a pyridine precursor.[1] The aromatic ring is reduced using a chiral transition metal catalyst.[1] This method is superior for atom economy and scalability.[1]

  • Precursor Formation: 3-(Methylthio)pyridine is oxidized to 3-(methylsulfonyl)pyridine using sodium tungstate/peroxide or mCPBA.[1]

  • Asymmetric Reduction: The pyridine ring is hydrogenated using a Rhodium (Rh) or Iridium (Ir) catalyst with a chiral ligand (e.g., Josiphos or Binap) to induce facial selectivity.[1]

  • Salt Formation: The resulting chiral piperidine is treated with HCl in dioxane/ethanol to precipitate the salt.[1]

Route B: Classical Resolution (Lab Scale)
  • Racemic Synthesis: Hydrogenation of 3-(methylsulfonyl)pyridine over Pd/C yields the racemic piperidine.[1]

  • Chiral Resolution: The racemate is reacted with a chiral acid (e.g., D-Mandelic acid or L-Tartaric acid) to form diastereomeric salts.[1]

  • Separation: Fractional crystallization isolates the (R)-enantiomer salt, which is then cracked with base and converted to the HCl salt.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis workflow.

SynthesisWorkflow Figure 1: Comparative Synthetic Routes for CAS 1234576-83-0 start Start: 3-Bromopyridine step1 S-Alkylation (NaSMe, Pd cat.) start->step1 inter1 3-(Methylthio)pyridine step1->inter1 step2 Oxidation (H2O2, Na2WO4) inter1->step2 inter2 3-(Methylsulfonyl)pyridine (Achiral Precursor) step2->inter2 split Route Selection inter2->split routeA Route A: Asymmetric Hydrogenation (Ir-Catalyst, H2, 50 bar) split->routeA Industrial Scale routeB Route B: Racemic Hydrogenation (Pd/C, H2) split->routeB Lab Scale productA This compound (>95% ee) routeA->productA racemate Racemic Piperidine routeB->racemate resol Chiral Resolution (D-Mandelic Acid) racemate->resol productB (R)-Enantiomer Salt resol->productB productB->productA Salt Break

Application in Drug Discovery

This compound is a privileged structure in the design of Janus Kinase (JAK) inhibitors .[1]

Mechanistic Role

In kinase inhibitors (e.g., analogs of Peficitinib or Tofacitinib), the piperidine ring often occupies the solvent-exposed region or a specific hydrophobic pocket near the hinge region of the kinase ATP-binding site.[1]

  • The Sulfone Moiety: Acts as a strong hydrogen bond acceptor.[1] It interacts with water networks or specific residues (e.g., Arginine or Lysine side chains) to anchor the molecule.[1]

  • Chirality (R-isomer): The (R)-configuration directs the sulfone group away from steric clashes within the narrow binding cleft, maximizing affinity.[1] The (S)-enantiomer often shows 10-100x lower potency due to steric hindrance.[1]

Biological Pathway Context

The compound facilitates the inhibition of the JAK-STAT signaling pathway, critical in autoimmune diseases like Rheumatoid Arthritis (RA).[1]

JAKPathway Figure 2: JAK-STAT Signaling Inhibition Mechanism ligand Cytokine (IL-6, IFN) receptor Cytokine Receptor ligand->receptor Binding jak JAK Kinase (Target) receptor->jak Activation stat STAT Protein jak->stat Phosphorylation drug Drug-Piperidine Complex (Inhibitor) drug->jak Inhibition (ATP Competition) pstat Phospho-STAT (Dimer) stat->pstat Dimerization nucleus Nucleus / Gene Transcription pstat->nucleus Translocation

[4]

Analytical Specifications & Quality Control

Ensuring enantiomeric purity is paramount, as the wrong enantiomer can be considered an impurity with distinct toxicological risks.[1]

Chiral HPLC Method
  • Column: Chiralpak IC or AD-H (Amylose-based stationary phases preferred).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).[1]

  • Detection: UV @ 210 nm (Sulfone absorption is weak; low wavelength required).[1]

  • Acceptance Criteria: >98.0% ee for pharmaceutical intermediates.

NMR Characterization (D₂O)
  • ¹H NMR: Distinct multiplet for the C3 proton adjacent to the sulfone (~3.1-3.3 ppm).[1] Methyl singlet for -SO₂CH₃ appears around 2.9 ppm.[1]

  • ¹³C NMR: Sulfone methyl carbon at ~40 ppm; Piperidine C3 at ~60 ppm (deshielded by sulfone).[1]

Handling, Stability, & Safety

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability: The sulfone group is chemically robust, resistant to further oxidation and acid/base hydrolysis under standard processing conditions.[1] However, the secondary amine is reactive and should be protected (e.g., Boc, Cbz) if not used immediately in the next synthetic step.[1]

References

  • Preparation of Chiral Piperidines. Organic Process Research & Development. (2022).[1] Detailed methodologies for asymmetric hydrogenation of pyridine derivatives.

  • Peficitinib (ASP015K) Pharmacology. Journal of Medicinal Chemistry. (2018). Describes the structure-activity relationship of JAK inhibitors utilizing 3-substituted piperidines.

  • Synthesis of 3-Sulfonylpiperidines. World Intellectual Property Organization (WIPO).[1] Patent WO2019165981A1.[1] Discusses synthesis of related chiral piperidine intermediates.

  • Safety Data Sheet: this compound. Fisher Scientific / PubChem.[1] Hazard classification and handling data.

Sources

A Technical Guide to the Stereoselective Biological Activity of 3-Substituted Piperidines: A Case Study of (R)- and (S)-3-(Methylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The principle of chirality is fundamental to drug discovery and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive framework for characterizing the stereoselective biological activity of chiral molecules, using the enantiomers of 3-(Methylsulfonyl)piperidine as a representative case study. We will explore the critical aspects of stereoselective synthesis, chiral separation, and the comparative evaluation of biological activity. Furthermore, this document details the underlying mechanistic rationale for observed stereoselectivity and provides robust, field-proven experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to align with regulatory expectations for the development of stereoisomeric drugs.[4][5][6]

The Imperative of Chirality in Modern Drug Development

Stereoisomers are molecules with the same atomic constitution and bond sequence but different three-dimensional arrangements of their atoms.[7] Enantiomers, which are non-superimposable mirror images, are a key class of stereoisomers. In the chiral environment of the body, enantiomers can interact differently with biological macromolecules like receptors and enzymes.[2] This often leads to one enantiomer (the eutomer) possessing the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[1]

The U.S. Food and Drug Administration (FDA) issued a policy in 1992 acknowledging that enantiomers can differ significantly in their biological activities.[5] This policy mandates that each enantiomer be considered a distinct chemical entity unless proven otherwise, requiring developers to justify the choice of a single enantiomer or a racemic mixture based on scientific evidence.[4][5] Therefore, the rigorous, independent evaluation of each enantiomer is a critical and regulatory-expected step in the drug development pipeline.[6]

The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals, making the study of its chiral derivatives particularly relevant.[8][9][10][11] Introducing chiral centers to the piperidine moiety can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[9][10]

Synthesis, Separation, and Configurational Analysis

A prerequisite for studying stereoselective activity is the procurement of enantiomerically pure samples. This involves two primary strategies: asymmetric synthesis to produce a single enantiomer directly, or the resolution of a racemic mixture.

Stereoselective Synthesis Strategies

Modern synthetic organic chemistry offers powerful tools for accessing enantiomerically enriched 3-substituted piperidines. A generally useful asymmetric route has been a long-sought goal in medicinal chemistry.[8] Recent advances include rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[8][12] These intermediates can then be reduced to the desired chiral piperidines.[8][12]

A conceptual workflow for obtaining the individual enantiomers of 3-(Methylsulfonyl)piperidine is outlined below.

G cluster_synthesis Asymmetric Synthesis Pyridine Pyridine Dihydropyridine Partial Reduction (e.g., NaBH4, PhOCOCl) Pyridine->Dihydropyridine Tetrahydropyridine Rh-Catalyzed Asymmetric Carbometalation with (MeSO2)-Source Dihydropyridine->Tetrahydropyridine Chiral Rh Catalyst + Ligand Reduction Final Reduction (e.g., H2, Pd/C) Tetrahydropyridine->Reduction R_Piperidine (R)-3-(Methylsulfonyl)piperidine S_Piperidine (S)-3-(Methylsulfonyl)piperidine Reduction->R_Piperidine Reduction->S_Piperidine Opposite Enantiomer with different Chiral Ligand G cluster_receptor Receptor Binding Pocket cluster_ligands Ligand Interaction cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) Asp Aspartate (-) Ser Serine (H-donor) Hydrophobic Hydrophobic Pocket R_NH Piperidine NH2 (+) R_NH->Asp Ionic Bond (Strong) R_SO2 MeSO2 R_SO2->Ser H-Bond (Optimal) R_Ring Ring R_Ring->Hydrophobic Hydrophobic Fit (Good) S_NH Piperidine NH2 (+) S_NH->Asp Ionic Bond S_SO2 MeSO2 S_SO2->Ser Steric Clash (No H-Bond) S_Ring Ring S_Ring->Hydrophobic Hydrophobic Fit G Start Racemic or Asymmetric Synthesis Separation Chiral HPLC Separation Start->Separation Analysis Purity & Configuration (NMR, HPLC, VCD, X-ray) Separation->Analysis Binding In Vitro Binding (Ki Determination) Analysis->Binding Enantiomerically Pure Samples Functional In Vitro Functional (IC50/EC50 Determination) Binding->Functional ADME In Vitro ADME/Tox (Metabolic Stability, hERG) Functional->ADME Decision Select Lead Enantiomer for In Vivo Studies ADME->Decision

Sources

Chiral Piperidine Sulfones: The "Silent" Pharmacophore in CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the high-value intersection of chiral piperidines and sulfone moieties in Central Nervous System (CNS) drug discovery. It moves beyond basic medicinal chemistry to address the specific structural, metabolic, and synthetic challenges of this pharmacophore.

Part 1: The Pharmacophore Logic

Why Piperidine Sulfones?

In CNS drug discovery, the "flatland" of aromatic rings is a liability. High planarity correlates with poor solubility and promiscuous binding (off-target toxicity). The chiral piperidine sulfone motif offers a three-dimensional solution to three critical problems:

  • Dipole Modulation without Basicity:

    • The Problem: Standard amines (pKa 8–10) are protonated at physiological pH, leading to high phospholipid binding (phospholipidosis) and hERG channel blockage (cardiotoxicity).

    • The Sulfone Solution: The sulfone group (

      
      ) is a strong electron-withdrawing group (EWG) that, when positioned strategically (e.g., 3-sulfonyl or 4-sulfonyl), modulates the pKa of the piperidine nitrogen without eliminating its ability to form key salt bridges in the GPCR orthosteric pocket.
      
    • Dipole Vector: The sulfone provides a rigid, strong dipole (~4.5 D) that can anchor the ligand in the receptor pocket via hydrogen bonding (acceptor only) to Serine/Threonine residues, common in 5-HT and Dopamine receptors.

  • Metabolic "Armor":

    • Unlike thioethers (susceptible to S-oxidation to sulfoxides/sulfones) or sulfonamides (susceptible to N-dealkylation), the C-sulfonyl bond (Carbon-Sulfur) on a piperidine ring is metabolically robust. It lowers the overall LogP (lipophilicity) compared to the parent alkane, improving the fraction unbound in brain (

      
      ).
      
  • Chirality as a Selectivity Filter:

    • A sulfone at the 3-position of the piperidine ring creates an intrinsic chiral center. This allows for the "vector separation" of substituents.

    • Example: The (

      
      )-isomer might direct a bulky aryl group into a hydrophobic sub-pocket of the 5-HT6 receptor, while the (
      
      
      
      )-isomer clashes, providing >100-fold selectivity over the homologous 5-HT2A receptor.
Comparative Physicochemical Profile
FeatureThioether (-S-)Sulfonamide (-NH-SO2-)Cyclic C-Sulfone (-SO2-)
Metabolic Stability Low (Oxidation prone)Medium (N-dealkylation)High (Inert)
H-Bond Capability Weak AcceptorDonor & AcceptorStrong Acceptor x2
Geometry Bent (~90°)Tetrahedral (distorted)Tetrahedral (Rigid)
LogP Impact IncreasesLowers significantlyLowers (Tunable)
CNS Penetration High (often too lipophilic)Low (Polar surface area high)Optimal (Balanced)

Part 2: Synthetic Architectures & Protocols

The synthesis of chiral piperidine sulfones is non-trivial. Traditional methods (oxidation of sulfides) often yield racemates requiring wasteful chiral resolution. Modern protocols utilize Asymmetric Hydrogenation or Biocatalytic Desymmetrization .

Core Workflow: Asymmetric Hydrogenation of 3-Sulfonyl Pyridines

This is the industry-standard "self-validating" protocol for generating high-ee (enantiomeric excess) chiral piperidine sulfones.

The Protocol

Objective: Synthesis of (3R)-3-(phenylsulfonyl)piperidine from 3-(phenylsulfonyl)pyridine.

  • Substrate Preparation:

    • React 3-bromopyridine with sodium benzenesulfinate (CuI catalyst, DMSO, 110°C) to yield 3-(phenylsulfonyl)pyridine.

    • Checkpoint: Ensure complete removal of Copper salts (use EDTA wash) as they poison the hydrogenation catalyst.

  • Asymmetric Hydrogenation (The Critical Step):

    • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%) with chiral ligand (S)-SegPhos or (S)-MeO-Biphep .

    • Additive: Iodine (

      
      , 5 mol%) or N-bromosuccinimide (NBS). Note: Halide additives are crucial for stabilizing the Iridium-H species.
      
    • Solvent: Toluene/HFIP (Hexafluoroisopropanol) mixture (9:1). HFIP activates the pyridine ring via H-bonding.

    • Conditions: 50 bar

      
      , 60°C, 12 hours.
      
  • Workup & Validation:

    • Filter through Celite. Concentrate.

    • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/iPrOH (80:20).

    • Success Criterion: >95% yield, >90% ee.

Visualization: Synthetic Pathway

SynthesisWorkflow Start 3-Bromopyridine Intermediate 3-(Phenylsulfonyl) pyridine Start->Intermediate NaPhSO2, CuI DMSO, 110°C Product (3R)-3-(Phenylsulfonyl) piperidine Intermediate->Product H2 (50 bar) HFIP/Toluene Catalyst Ir-Chiral Complex (SegPhos/I2) Catalyst->Intermediate Catalysis Validation Chiral HPLC (>90% ee) Product->Validation QC Check

Caption: Asymmetric hydrogenation route converting activated pyridines to chiral piperidine sulfones.

Part 3: Case Studies in CNS Drug Discovery

Case Study 1: 5-HT6 Antagonists (Cognition/Alzheimer's)

Target: 5-HT6 Receptor (Gs-coupled).[1] Blockade increases acetylcholine and glutamate release. The Challenge: Early antagonists (sulfonamides like Ro 04-6790) had poor brain penetration and rapid clearance. The "Sulfone" Pivot:

  • Compound: SB-742457 (Intepirdine) and related arylsulfonyl piperazines/piperidines.

  • Mechanistic Insight: Replacing the sulfonamide (-NH-SO2-) with a sulfone (-SO2-) or a rigidified sulfonyl-piperidine core reduced the Polar Surface Area (PSA) slightly while maintaining the critical H-bond interaction with Asn288 in transmembrane domain 6 (TM6) of the receptor.

  • Outcome: The sulfone moiety locked the conformation, reducing the entropic penalty of binding. This led to sub-nanomolar affinity (

    
     nM) and improved BBB permeability (
    
    
    
    ).
Case Study 2: GlyT1 Inhibitors (Schizophrenia)

Target: Glycine Transporter 1 (GlyT1). Inhibition elevates synaptic glycine, potentiating NMDA receptor function. The Scaffold: 4-substituted-4-(arylsulfonyl)piperidines. Design Logic:

  • Researchers at Merck and Roche utilized a 4-sulfonyl piperidine core.

  • The sulfone at the 4-position serves a dual purpose:

    • Metabolic Blocker: It blocks the 4-position from oxidative metabolism (a common "soft spot" in piperidines).

    • Stereoelectronic Anchor: The sulfone oxygens interact with the

      
       binding site of the transporter, mimicking the carboxylate of the natural substrate (glycine).
      
Visualization: 5-HT6 Signaling & Antagonism

SignalingPathway Ligand Chiral Sulfone (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Blocks Gs Gs Protein Ligand->Gs Prevents Activation Receptor->Gs Activates (Basal) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases Downstream Glutamate/ACh Release cAMP->Downstream Modulates

Caption: Mechanism of 5-HT6 antagonism. Sulfone ligands block Gs coupling, modulating downstream neurotransmission.

Part 4: Technical Reference Data

Table 1: SAR of Sulfonyl Substitutions on Piperidine Ring
Substitution PositionChiral?Primary CNS ApplicationKey Advantage
N-Sulfonyl (Sulfonamide) No5-HT6, CCR antagonistsEasy synthesis; High polarity (can limit BBB).
2-Sulfonyl Yes NMDA modulatorsSteric clash often reduces affinity; rarely used.
3-Sulfonyl Yes mGluR, 5-HT7, M4 Optimal vector. Creates "kink" in molecule for subtype selectivity.
4-Sulfonyl No*GlyT1, 5-HT2AHigh metabolic stability. Mimics

-turn in peptides.

*Note: 4-sulfonyl is achiral unless the ring has other substituents (e.g., 2-methyl).

Experimental Tips for Researchers
  • Solubility: Sulfone piperidines are often crystalline solids with high melting points. For biological assays, dissolve in 100% DMSO, then dilute. Avoid freeze-thaw cycles as they precipitate easily.

  • Purification: Sulfones are highly polar. In normal phase chromatography, they streak. Use 1-5% Triethylamine in your eluent or switch to Reverse Phase (C18) for purification.

  • Analysis: The sulfone group has a characteristic IR stretch at 1140 cm⁻¹ (symmetric) and 1300 cm⁻¹ (asymmetric) . Use this for rapid QC of intermediates.

References

  • Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 2006.

  • 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry, 2005.

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 2011.

  • Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry, 2020.[2]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 2014.

Sources

Suppliers and commercial availability of (R)-3-(Methylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing & Validation Guide: (R)-3-(Methylsulfonyl)piperidine

Executive Summary

This compound is a high-value chiral heterocyclic building block used primarily in the synthesis of JAK inhibitors and other kinase-modulating therapeutics. Its structural rigidity and the presence of the polar sulfone group make it a critical motif for optimizing pharmacokinetic profiles, particularly metabolic stability and solubility.

However, this compound is not a commodity chemical . It is frequently mislabeled or supplied with low enantiomeric excess (ee%) due to the difficulty of separating sulfonyl-piperidine enantiomers. This guide provides a technical roadmap for sourcing, validating, and handling this specific isomer, moving beyond simple catalog searches to rigorous vendor qualification.

Chemical Identity & Specifications

Before engaging suppliers, exact technical specifications must be established to avoid procuring the wrong regioisomer (e.g., 4-sulfonyl) or the racemate.

ParameterTechnical Specification
Chemical Name This compound Hydrochloride
CAS Number 1234576-83-0 (HCl salt); 1334299-38-1 (Free base - provisional)
Molecular Formula C₆H₁₃NO₂S[1][2] · HCl
Molecular Weight 199.70 g/mol (Salt); 163.24 g/mol (Free Base)
Chirality (R)-Enantiomer
Key Structural Feature Piperidine ring with a methylsulfonyl group (-SO₂Me) at the C3 position.[1][3]
Physical State White to off-white crystalline solid (hygroscopic).

Commercial Availability Landscape

Sourcing this compound requires a tiered strategy. Unlike common reagents (e.g., Piperidine), this is a "Tier 3" specialty chemical, often made-to-order.

Tier 1: Validated Catalog Suppliers (Stock Likely)

These vendors have historically listed specific batches with COAs referencing the correct CAS.

  • Capot Chemical: Known for heterocyclic building blocks. Catalog #84607.

  • Enamine / Shiv Shakti: Often hold stock of chiral piperidines for medicinal chemistry libraries.

  • Combi-Blocks: High probability of stock for 1-10g quantities.

Tier 2: Aggregators & Custom Synthesis (Lead Time: 2-4 Weeks)
  • eMolecules / MolPort: Use these platforms to check global inventory, but always request a fresh batch COA before purchase.

  • ChemScene / BenchChem: Capable of rapid custom synthesis if stock is depleted.

Tier 3: Risk Factors in Sourcing
  • "Virtual" Inventory: Many suppliers list the compound but synthesize it only upon order (Make-to-Order). This introduces synthesis risk (failed batches).

  • Racemic Switch: Unverified suppliers may ship the racemate (CAS 290328-56-2) labeled as the (R)-isomer. Mandatory Chiral QC is required.

Synthesis Logic & Impurity Profiling

To validate the compound, you must understand how it is made. The synthesis pathway dictates the impurity profile.

Primary Synthesis Route: Oxidation of Chiral Sulfide

The most common industrial route involves the oxidation of (R)-3-(methylthio)piperidine.

Mechanism:

  • Precursor: (R)-3-hydroxypiperidine (chiral pool)

    
     Activation (Mesylate) 
    
    
    
    Displacement with NaSMe (Inversion to S-isomer? Note: Retention of configuration requires double inversion or specific neighboring group participation. Standard SN2 on (S)-mesylate yields (R)-sulfide.)
  • Oxidation: Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone (using mCPBA or Oxone).

Critical Impurities:

  • Sulfoxide Impurity: Incomplete oxidation yields the sulfoxide intermediate (

    
    ). This is a common contaminant (0.5 - 2.0%).
    
  • Enantiomeric Impurity: If the starting material racemized during the substitution step, the final product will have low ee%.

Visualization: Synthesis & Impurity Flow

SynthesisFlow Start (S)-3-Hydroxypiperidine (N-Boc Protected) Step1 Activation (MsCl/TEA) Start->Step1 Inter1 (S)-Mesylate Step1->Inter1 Step2 Nucleophilic Sub. (NaSMe) Inter1->Step2 Inter2 (R)-3-(Methylthio)piperidine (Inversion) Step2->Inter2 Imp2 Impurity B: (S)-Enantiomer Step2->Imp2 Racemization Step3 Oxidation (mCPBA/Oxone) Inter2->Step3 Final This compound Step3->Final Imp1 Impurity A: Sulfoxide (Incomplete Ox.) Step3->Imp1 Side Rxn

Figure 1: Synthetic pathway highlighting the origin of sulfoxide and enantiomeric impurities.

Quality Control & Validation Protocols

Trust no Certificate of Analysis (COA) without internal verification. The following protocols are self-validating.

Protocol A: Chiral HPLC (The "Gold Standard")

Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.

  • Column: Daicel Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Diethylamine is crucial to sharpen the peak of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Sulfones have low UV absorption; 210 nm is required).

  • Acceptance Criteria:

    • ee%

      
       98.0%[4][5][6]
      
    • Single peak integration.

Protocol B: 1H-NMR for Chemical Purity

Verify the oxidation state (Sulfone vs. Sulfoxide).

  • Solvent: DMSO-d6 or D2O.

  • Diagnostic Signals:

    • -SO₂CH₃ (Methyl sulfone): Singlet,

      
       ppm.
      
    • -S(=O)CH₃ (Sulfoxide): If present, appears as a singlet slightly upfield (

      
       ppm).
      
    • Piperidine Ring Protons: Multiplets at 1.5 - 3.5 ppm.

  • Validation Check: Integration of the methyl sulfone singlet (3H) must match the integration of the piperidine ring protons (approx 9H total).

Protocol C: Decision Tree for Batch Acceptance

QC_Logic Start Receive Shipment HNMR 1. Run 1H-NMR (Check Sulfone Methyl Peak) Start->HNMR Check1 Sulfoxide Detected? HNMR->Check1 Reject1 REJECT BATCH (Incomplete Oxidation) Check1->Reject1 Yes Chiral 2. Run Chiral HPLC (Chiralpak IG/AD-H) Check1->Chiral No Check2 ee% > 98%? Chiral->Check2 Reject2 REJECT BATCH (Racemization) Check2->Reject2 No Accept APPROVE FOR USE Check2->Accept Yes

Figure 2: Quality Control Decision Matrix for incoming batch validation.

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Free Base Instability: The free base amine can absorb CO₂ from the air to form carbamates. Always store as the HCl or TFA salt.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Toluene).

References

  • Capot Chemical. (2025). Product Specification: this compound hydrochloride (CAS 1234576-83-0).[2] Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9836644 (Related Sulfonyl Piperidines). Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[7] Synthesis of Piperidines: Methodologies and Mechanisms. Retrieved from [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synlett. Retrieved from [Link]

  • MDPI. (2021). Chiral Separation of Heterocycles by Capillary Electrophoresis. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of (R)-3-(Methylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(Methylsulfonyl)piperidine is a critical chiral pharmacophore found in various Janus kinase (JAK) inhibitors and other heterocyclic bioactive molecules. Its synthesis presents a specific stereochemical challenge: the introduction of the sulfonyl group at the 3-position typically requires nucleophilic substitution, which inverts the chiral center.

This application note details a robust, scalable protocol for synthesizing This compound starting from (S)-N-Boc-3-hydroxypiperidine . By leveraging the Walden inversion inherent in


 reactions, we convert the (S)-alcohol into the (R)-sulfone with high enantiomeric excess (ee).
Key Advantages of This Protocol
  • Stereochemical Fidelity: Utilizes predictable

    
     inversion to generate the (R)-enantiomer from the readily available (S)-precursor.
    
  • Scalability: Avoids expensive transition metal catalysts; relies on classical, high-yielding organic transformations.[1]

  • Purification Efficiency: Intermediates are crystalline or easily purified via standard silica chromatography.

Retrosynthetic Analysis & Strategy

The synthesis relies on a "Activate-Invert-Oxidize" strategy. To obtain the (R) configuration at the 3-position, one must start with the (S) alcohol. The hydroxyl group is a poor leaving group and must be activated (Mesylation). The subsequent displacement by a thiolate nucleophile causes the stereochemical inversion.

Reaction Pathway Diagram[1][3]

SynthesisRoute Figure 1: Synthetic pathway demonstrating the stereochemical inversion strategy. Start (S)-N-Boc-3-hydroxypiperidine (Starting Material) Inter1 (S)-Mesylate Intermediate (Activated) Start->Inter1 1. MsCl, TEA (Activation) Inter2 (R)-Sulfide Intermediate (Inverted Center) Inter1->Inter2 2. NaSMe, DMF (SN2 Inversion) Inter3 (R)-Sulfone Intermediate (Oxidized) Inter2->Inter3 3. m-CPBA or Oxone (Oxidation) Final This compound (Target) Inter3->Final 4. HCl/Dioxane (Deprotection)

Detailed Experimental Protocol

Phase 1: Activation of (S)-N-Boc-3-hydroxypiperidine

Objective: Convert the hydroxyl group into a methanesulfonate (mesylate) leaving group.

  • Reagents:

    • (S)-1-Boc-3-hydroxypiperidine (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous, 10 vol)

Procedure:

  • Setup: Charge a round-bottom flask with (S)-1-Boc-3-hydroxypiperidine and anhydrous DCM under a nitrogen atmosphere. Cool the solution to

    
     using an ice bath.
    
  • Addition: Add TEA via syringe. Subsequently, add MsCl dropwise over 20 minutes, maintaining the internal temperature below

    
    . The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the starting alcohol (

    
    ) and appearance of the mesylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Output: (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate. typically a pale yellow oil or solid.[2] Use directly in the next step.

Phase 2: Stereoinversion via Nucleophilic Displacement

Objective: Install the sulfur moiety while inverting the chiral center from (S) to (R).

  • Reagents:

    • (S)-Mesylate intermediate (1.0 equiv)

    • Sodium thiomethoxide (NaSMe) (1.5 equiv)

    • DMF (anhydrous, 5 vol)

Procedure:

  • Setup: Dissolve the crude mesylate in anhydrous DMF.

  • Reaction: Add powdered NaSMe in one portion. The reaction is slightly exothermic. Heat the mixture to

    
     for 4–6 hours.
    
    • Note: Higher temperatures (

      
      ) may promote elimination side products (alkenes).
      
  • Mechanism Check: This

    
     reaction attacks the carbon from the backside of the mesylate group, effectively "flipping" the stereochemistry to (R).
    
  • Workup: Cool to RT. Dilute with water (excess) and extract with Ethyl Acetate (

    
    ). The DMF must be washed out thoroughly with water/brine washes (
    
    
    
    ).
  • Purification: Concentrate the organic layer. Purify via silica gel flash chromatography (0–20% EtOAc/Hexane) to remove any elimination byproducts.

  • Output: (R)-tert-butyl 3-(methylthio)piperidine-1-carboxylate.

Phase 3: Oxidation to Sulfone

Objective: Oxidize the sulfide to a sulfone without affecting the chiral center.

  • Reagents:

    • (R)-Sulfide intermediate (1.0 equiv)

    • 
      -Chloroperbenzoic acid (
      
      
      
      -CPBA) (2.2–2.5 equiv, 77% max purity grade)
    • DCM (10 vol)

Procedure:

  • Setup: Dissolve the sulfide in DCM and cool to

    
    .
    
  • Addition: Add

    
    -CPBA portion-wise. The reaction will first produce the sulfoxide (fast) and then the sulfone (slower).
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir overnight.
    
  • Workup: Quench with saturated

    
     (sodium thiosulfate) to destroy excess peroxide (starch-iodide test to confirm). Wash with saturated 
    
    
    
    (
    
    
    ) to remove benzoic acid byproducts.
  • Output: (R)-tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate.

Phase 4: N-Boc Deprotection

Objective: Release the secondary amine to yield the final salt.

  • Reagents:

    • (R)-Sulfone intermediate

    • 4M HCl in Dioxane (5 equiv) or TFA/DCM (1:4 ratio)

Procedure:

  • Reaction: Dissolve the intermediate in a minimum amount of DCM or Dioxane. Add the acid solution at

    
    . Stir at RT for 2 hours.
    
  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt.

  • Final Product: this compound Hydrochloride.

Stereochemical Validation & Mechanism

The integrity of this protocol rests on the


 displacement step. If the starting material is 99% ee (S), the product is expected to be >98% ee (R), assuming no competitive 

pathways (which are minimized by using a polar aprotic solvent like DMF and a strong nucleophile like NaSMe).
Mechanism Diagram[1][3]

Mechanism Figure 2: Mechanistic flow of the SN2 Walden Inversion. Substrate (S)-Mesylate Leaving Group: OMs Transition Transition State [Backside Attack] Substrate->Transition + -SMe (Nucleophile) Product (R)-Sulfide Inverted Config Transition->Product - OMs (Leaving Group)

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual

NMR
Characteristic methyl sulfone singlet

2.9–3.0 ppm
400 MHz DMSO-

Mass Spec

consistent with MW (Calc: 163.24 free base)
LC-MS (ESI)
Chiral Purity

ee
Chiral HPLC (e.g., Chiralpak AD-H)

Safety & Handling

  • Sodium Thiomethoxide (NaSMe): Extremely foul-smelling and toxic. Must be handled in a well-ventilated fume hood. Bleach solution should be available to neutralize spills and glassware (oxidizes stench).

  • Methanesulfonyl Chloride (MsCl): Corrosive and lachrymator. Avoid inhalation.

  • 
    -CPBA:  Shock-sensitive oxidizer. Store cold; do not scrape metal spatulas against dried material.
    

References

  • Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine (Starting Material Source) Source: Sethi, M. K., et al. "Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts."[3] Der Pharma Chemica, 2016, 8(7):112-117.[3] URL:[Link]

  • General Protocol for Mesylate Displacement with Thiolates Source: Najera, C., et al. "Synthesis of Indolizidines via Nucleophilic Displacement." White Rose eTheses Online, University of Leeds. (Contextual citation for sulfone synthesis via tosylate/mesylate displacement). URL:[Link]

  • Preparation of Piperidine Derivatives via Activation Source: Vertex AI Search Results (Patent CN103864674A / US20050176752A1). Confirms industrial viability of mesylation/activation pathways for piperidine rings.[4] URL:

  • Oxidation of Sulfides to Sulfones Source: Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287-1290. (Standard Protocol Reference).[5] URL:[Link]

Sources

Microwave-assisted synthesis involving 3-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Accelerating Lead Optimization: Microwave-Assisted Synthesis of 3-Substituted Piperidines

Executive Summary

The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous therapeutics (e.g., Tiagabine, Tofacitinib, Alcaftadine). However, accessing the C3 position is synthetically more challenging than the C4 (symmetrical) or C2 (alpha-lithiation) positions due to steric hindrance and the propensity for


-hydride elimination during metal-catalyzed cross-couplings.

This Application Note details three microwave-assisted (MW) protocols designed to overcome these kinetic barriers. By leveraging the specific dielectric heating properties of polar solvents, these protocols reduce reaction times from hours to minutes and suppress side reactions common in conventional thermal heating.

Core Principles: The Microwave Advantage

Microwave irradiation (2.45 GHz) heats reaction mixtures via dipolar polarization and ionic conduction . For 3-substituted piperidine synthesis, this offers two distinct mechanistic advantages:

  • Overcoming Steric Hindrance at C3: The activation energy (

    
    ) for oxidative addition into a secondary alkyl halide (like 3-bromopiperidine) is high. MW irradiation provides rapid, uniform energy transfer, allowing the system to cross this barrier before competitive decomposition pathways (e.g., debromination) occur.
    
  • Suppression of

    
     Elimination:  In metal-catalyzed couplings, the "flash heating" profile of MW synthesis favors the reductive elimination pathway (product formation) over the slower 
    
    
    
    -hydride elimination that leads to enamine byproducts.
Workflow: Strategic Access to the Scaffold

ScaffoldStrategy Start Target: 3-Substituted Piperidine RouteA Route A: C3-Functionalization (Start: 3-Bromo/3-Keto) Start->RouteA RouteB Route B: Ring Assembly (Start: Pyridine/Nipecotic Acid) Start->RouteB Suzuki Protocol 1: MW-Suzuki Coupling (C-C Bond Formation) RouteA->Suzuki Aryl Halide Input RedAm Protocol 2: MW-Reductive Amination (C-N Bond Formation) RouteA->RedAm Ketone Input Ugi Protocol 3: MW-Ugi 4CR (Peptidomimetic Assembly) RouteB->Ugi Carboxylic Acid Input

Figure 1: Strategic decision tree for selecting the appropriate microwave protocol based on available starting materials.

Protocol 1: C3-Arylation via Suzuki-Miyaura Coupling

Challenge: Cross-coupling on N-Boc-3-bromopiperidine is difficult because it is a secondary alkyl halide. Standard Pd(


)

conditions often fail, leading to alkene formation via elimination. Solution: Use of the PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst system under MW irradiation. This bulky N-heterocyclic carbene (NHC) ligand stabilizes the Pd center and facilitates oxidative addition.
Materials
  • Substrate: N-Boc-3-bromopiperidine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-iPr (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane:Water (4:1 v/v) - Note: Water is essential for the boronate activation.

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, add N-Boc-3-bromopiperidine (0.5 mmol), aryl boronic acid (0.75 mmol), and powdered

    
     (1.5 mmol).
    
  • Catalyst Addition: Add Pd-PEPPSI-iPr (1 mol%, 6.8 mg).

  • Solvent & Seal: Add 4 mL of Dioxane/

    
     (4:1). Add a magnetic stir bar.[1] Cap the vial and purge with Argon for 30 seconds via a septum needle.
    
  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp: 100 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Power Max: 200 W (High absorption expected).

  • Work-up: Cool to RT (compressed air cooling). Filter through a Celite pad, washing with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Data Comparison:

Parameter Conventional Heating (Oil Bath) Microwave Heating (PEPPSI-iPr)
Temperature 100 °C 100 °C
Time 18 Hours 10 Minutes
Yield 45-55% (Significant elimination) 88-92%

| Purity (LCMS) | 85% | >98% |

Protocol 2: Rapid Library Generation via Reductive Amination

Challenge: Synthesizing 3-amino-piperidines conventionally requires long reaction times and often uses toxic reducing agents (e.g.,


).
Solution:  A metal-free or heterogeneous metal-catalyzed MW protocol using 3-Piperidone  hydrochloride.
Materials
  • Substrate: N-Boc-3-piperidone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) OR Polymer-supported Cyanoborohydride for easier cleanup.

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative).

  • Acid Catalyst: Acetic Acid (1 drop).

Step-by-Step Methodology
  • Imine Formation (In-situ): In a 10 mL MW vial, dissolve N-Boc-3-piperidone (0.5 mmol) and the amine (0.6 mmol) in DCE (3 mL). Add 1 drop of AcOH.

  • Irradiation 1 (Condensation): Heat at 60 °C for 5 minutes in the microwave.

  • Reduction: Open the vial (carefully) and add STAB (0.75 mmol). Reseal.

  • Irradiation 2 (Reduction): Heat at 80 °C for 10 minutes .

  • Work-up: Quench with saturated

    
    . Extract with DCM. The product is often pure enough for biological screening after solvent evaporation.
    

Protocol 3: Multicomponent Assembly (Ugi-4CR)

Application: Creating complex peptidomimetics using Nipecotic Acid (Piperidine-3-carboxylic acid) as the acid component.

Workflow Visualization

UgiReaction Acid Nipecotic Acid (Acid Component) Mix Solvent: MeOH Concentration: 0.5 M Acid->Mix Amine Primary Amine Amine->Mix Aldehyde Aldehyde Aldehyde->Mix Isocyanide Isocyanide Isocyanide->Mix MW MW Irradiation 120°C, 15 min Mix->MW Product Bis-Amide Peptidomimetic (High Diversity Scaffold) MW->Product

Figure 2: Four-Component Ugi Reaction workflow utilizing Nipecotic acid derivatives.

Methodology
  • Mixture: Combine Nipecotic acid (1.0 equiv), Amine (1.0 equiv), Aldehyde (1.0 equiv), and Isocyanide (1.0 equiv) in Methanol (3 mL).

  • Conditions: MW irradiate at 120 °C for 15 minutes (High absorption).

  • Note: Nipecotic acid is zwitterionic; MW heating significantly improves its solubility and reactivity compared to thermal reflux.

Troubleshooting & Safety (Expert Insights)

  • Boc-Deprotection Risk: At temperatures >140 °C in acidic media (or even weakly acidic solvents like unbuffered water), the N-Boc group is thermally labile. Keep reactions neutral/basic or keep Temp <120 °C.

  • Pressure Management: 3-substituted piperidines are often synthesized using low-boiling amines. Ensure your MW vial is rated for at least 20 bar (300 psi).

  • Solvent Choice:

    • Good MW Solvents: EtOH, MeOH, DMF, Water (High tan

      
      , absorbs energy well).
      
    • Poor MW Solvents: Hexane, Toluene (Transparent to MW). If you must use Toluene, add a "doping" agent like an ionic liquid or a small amount of DMF to facilitate heating.

References

  • Valente, S., et al. (2015). "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors." Scientific Reports. Available at: [Link]

  • Organ, M. G., et al. (2009). "Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr." Synlett. Available at: [Link]

  • Lehmann, F., & Scobie, M. (2008).[2] "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation." Synthesis. Available at: [Link]

  • Baxendale, I. R., et al. (2006). "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." ChemMedChem. Available at: [Link]

  • Krasavin, M. (2021). "Microwave-assisted multicomponent reactions in heterocyclic chemistry." Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Removing Boc protection from (R)-3-(Methylsulfonyl)piperidine without side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: (R)-3-(Methylsulfonyl)piperidine Derivatives

Guide: Boc Protection Removal without Side Reactions

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the deprotection of N-Boc protected this compound and related structures. As Senior Application Scientists, we understand that while Boc deprotection is a standard transformation, the presence of specific functional groups like methylsulfonyl can raise questions about protocol optimization and side reaction prevention. This document is structured to address these specific challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the standard, first-line method for Boc deprotection on a piperidine ring?

The most common and generally reliable method for removing a Boc group is acid-catalyzed cleavage, often referred to as acidolysis.[1] The go-to reagent for this is Trifluoroacetic Acid (TFA), typically used in a solution with Dichloromethane (DCM).[2][3] A typical starting condition would be a 20-50% solution of TFA in DCM at room temperature.[4]

Q2: What is the mechanism of acid-catalyzed Boc deprotection?

The process is a robust, multi-step mechanism:

  • Protonation: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group.[1][5]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[5][6]

  • Protonation of Amine: Under the acidic conditions, the newly freed piperidine nitrogen is protonated, yielding the corresponding ammonium salt (e.g., a trifluoroacetate salt).[5]

Boc_Deprotection_Mechanism Start N-Boc Piperidine Protonated Protonated Carbamate Start->Protonated + H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonated->tBu AmineSalt Piperidine Salt (Product) CarbamicAcid->AmineSalt Decarboxylation + H⁺ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu->Isobutylene Quenched or Deprotonated

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q3: Does the methylsulfonyl group on the piperidine ring interfere with the deprotection?

The methylsulfonyl (SO₂Me) group is a strong electron-withdrawing group and is highly stable under both acidic and basic conditions.[7] It does not directly participate in the Boc deprotection reaction. Its presence makes the piperidine nitrogen less basic, but this effect is largely irrelevant to the acid-driven mechanism of cleaving the carbamate. You can confidently proceed with standard acidic deprotection protocols without concern for the sulfonyl group's stability.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: The deprotection reaction is slow or incomplete.
  • Probable Cause A: Insufficient Acid Strength or Concentration. While the substrate's electronics are not a major barrier, factors like steric hindrance or reaction scale can sometimes require more forceful conditions.

  • Solution A:

    • Increase TFA Concentration: If using 20% TFA/DCM, try increasing to 50% or even using neat TFA for a short period.[2][4]

    • Switch to a Stronger System: A 4M solution of HCl in dioxane is a very effective alternative and is considered by many to be a stronger deprotection agent.[1][8] Monitor the reaction carefully by TLC or LCMS to avoid over-exposure.

  • Probable Cause B: Water Content. While a small amount of water can sometimes be beneficial as a scavenger, excessive water can dilute the acid and slow the reaction.

  • Solution B: Ensure you are using anhydrous solvents and fresh TFA or a newly opened bottle of HCl/dioxane solution.

Problem 2: I'm observing unexpected byproducts in my final product.
  • Probable Cause: Alkylation by the tert-Butyl Cation. The tert-butyl cation generated during deprotection is a reactive electrophile.[9] If your wider molecule contains nucleophilic functional groups (e.g., indoles in tryptophan, thioethers in methionine, or electron-rich aromatic rings), this cation can alkylate them, leading to impurities.[9]

  • Solution: Use a Scavenger. A scavenger is a molecule added to the reaction mixture to trap the tert-butyl cation.

    • Common Scavengers: Triisopropylsilane (TIS), water, or dithioethane (DTE) are effective.[10] A common cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.

    • When to Use: It is good practice to include a scavenger if your molecule contains any sensitive, nucleophilic moieties, even if you are not sure they will react.

ScavengerTypical ConcentrationTarget Functional Group Protection
Water 2.5 - 5.0%General purpose, quenches cation to t-butanol.
Triisopropylsilane (TIS) 1.0 - 5.0%Excellent for protecting Tryptophan and other electron-rich aromatics.
Dithioethane (DTE) 0.5 - 2.5%Specifically recommended for protecting Cysteine and Methionine residues.[10]
Problem 3: My molecule contains other acid-sensitive groups (e.g., acetals, trityl ethers). How can I selectively remove the Boc group?
  • Probable Cause: Non-selective Acidolysis. Strong acids like TFA will cleave many other acid-labile protecting groups. The Boc group is generally one of the most sensitive to acid, allowing for some selectivity.[9]

  • Solution: Employ Milder, More Selective Conditions.

    • HCl in an Organic Solvent: Using 4M HCl in dioxane or diethyl ether is a standard alternative.[1] For increased mildness, you can perform the reaction at 0°C and monitor it closely.[8]

    • Catalytic Acid: In some cases, using a catalytic amount of a strong acid like p-Toluenesulfonic Acid (pTSA) in a protic solvent can provide the desired selectivity.

    • Alternative Reagents: For extremely sensitive substrates, non-traditional methods can be explored. A reported mild method involves using oxalyl chloride in methanol, which proceeds at room temperature.[11][12]

decision_tree start Start: Need to deprotect N-Boc-(R)-3-(MeSO₂)piperidine derivative q1 Are other acid-sensitive groups present? start->q1 q2 Are nucleophilic groups (Trp, Met, etc.) present? q1->q2 No p3 Protocol 3: Milder Conditions (e.g., 4M HCl/Dioxane at 0°C) q1->p3 Yes p1 Protocol 1: Standard TFA/DCM q2->p1 No p2 Protocol 2: Standard TFA/DCM + Scavengers (TIS/H₂O) q2->p2 Yes

Caption: Decision workflow for selecting a Boc deprotection method.

Recommended Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM

This protocol is recommended for substrates lacking other acid-sensitive functional groups.

  • Preparation: Dissolve the N-Boc protected this compound derivative (1.0 equiv.) in Dichloromethane (DCM) to make a 0.1-0.2 M solution. Cool the flask in an ice bath (0°C).

  • Reagent Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to your DCM solution for a 50% mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS (typically complete within 1-3 hours). The evolution of CO₂ gas is often observed.[6]

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the resulting oil with a solvent like toluene or DCM (3 times).[2] The product is obtained as the trifluoroacetate salt and can often be used directly in the next step or purified further.

Protocol 2: Deprotection with Scavengers for Sensitive Substrates

Use this protocol if your molecule contains nucleophilic groups like indoles or thioethers.

  • Preparation: Prepare a "cleavage cocktail" of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) by volume.

  • Reagent Addition: Dissolve the N-Boc protected substrate (1.0 equiv.) directly in the cleavage cocktail. Use approximately 10 mL of the cocktail per gram of substrate.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by LCMS.

  • Work-up: Concentrate the mixture in vacuo. The crude product can often be precipitated by adding cold diethyl ether. Filter the resulting solid and wash with cold ether to yield the trifluoroacetate salt.

Protocol 3: Mild Deprotection using HCl in Dioxane

This is the preferred method for substrates with other moderately acid-labile groups.

  • Preparation: Dissolve the N-Boc protected substrate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate. Cool the solution to 0°C.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise to the stirred solution.

  • Reaction: Maintain the reaction at 0°C and stir, monitoring carefully by TLC or LCMS. The reaction may take longer than with TFA (2-6 hours).

  • Work-up: Once complete, evaporate the solvent in vacuo to isolate the hydrochloride salt of the deprotected amine.[1] This product is often a crystalline solid that can be collected by filtration.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
  • Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Mde la Torre, B. G., & Andreu, D. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(11), 1913.
  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 25). Specific solvent issues with BOC deprotection.
  • ResearchGate. (2012, November 28). (PDF) Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Reddit. (2024, February 27). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 10, 23835-23841.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
  • Guo, H., et al. (2021). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Chemical Letters, 32(12), 3749-3760.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Mergler, M., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 4(6), 415-426.
  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841.
  • National Center for Biotechnology Information. (2023, June 24).
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

Sources

Technical Support Center: Optimizing Sulfonyl Piperidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing sulfonyl piperidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles. Our goal is to empower you to rationalize your experimental choices and achieve robust, reproducible results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of sulfonyl piperidines, with a focus on the critical role of reaction temperature.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of the desired sulfonyl piperidine is disappointingly low. What are the likely causes and how can I address them?

A: Low product yield is a common challenge that can often be traced back to suboptimal reaction temperature. The key is to understand whether the reaction is under kinetic or thermodynamic control.[1][2]

  • Kinetic vs. Thermodynamic Control: In essence, the kinetic product is the one that forms the fastest, while the thermodynamic product is the most stable.[3] Low temperatures generally favor the kinetic product by providing just enough energy to overcome the lowest activation energy barrier.[4] Conversely, higher temperatures can provide sufficient energy to overcome higher activation barriers, allowing the reaction to reach equilibrium and favor the more stable thermodynamic product.[1][5]

  • Initial Steps for Optimization:

    • Gradual Temperature Increase: If your reaction is sluggish at room temperature, a stepwise increase in temperature is a logical first step. Many copper-catalyzed N-arylation reactions, for instance, require temperatures in the range of 80-120 °C to proceed efficiently.[6]

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at different temperatures. This will help you identify the temperature at which the starting material is consumed and the product is formed without significant decomposition.

    • Consider the Solvent's Boiling Point: Ensure your chosen reaction temperature does not exceed the boiling point of your solvent. If higher temperatures are required, switch to a higher-boiling point solvent such as DMF, DMSO, or dioxane.[7][8]

Issue 2: Formation of Multiple Products and Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

A: The formation of multiple products is often a temperature-dependent issue. Unwanted side reactions can become more prevalent at elevated temperatures.

  • Common Side Reactions:

    • Over-alkylation/arylation: In N-alkylation or N-arylation reactions, the product piperidine can sometimes react further to form quaternary ammonium salts.[9]

    • Decomposition: Sensitive starting materials or products may decompose at higher temperatures, leading to a complex mixture of byproducts.

    • Competing Reactions: In molecules with multiple nucleophilic sites, such as piperidin-4-amine, higher temperatures can lead to a loss of selectivity, resulting in reactions at unintended sites.[6]

  • Strategies for Enhancing Selectivity:

    • Lower the Reaction Temperature: If you observe significant side product formation at elevated temperatures, reducing the temperature may favor the desired reaction pathway. This is a classic strategy to enhance kinetic control.[4]

    • Protecting Groups: For substrates with multiple reactive sites, the use of a protecting group can be crucial for achieving selectivity. For example, protecting the 4-amino group of piperidin-4-amine with a Boc group ensures that N-arylation occurs selectively at the piperidine nitrogen.[6]

    • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligand can significantly influence selectivity. Experimenting with different ligand systems can sometimes allow for lower reaction temperatures and improved selectivity.[10][11]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of sulfonyl piperidine substitution reactions.

Q1: What is a good starting temperature for a sulfonyl piperidine substitution reaction?

A1: A good starting point for many sulfonyl piperidine substitutions is room temperature.[7][8] This allows you to assess the baseline reactivity of your substrates. If no reaction is observed, a gradual increase in temperature (e.g., in 20 °C increments) is recommended. For copper-catalyzed N-arylations, starting at 80 °C is often a reasonable choice.[6]

Q2: How do I know if my reaction requires heating?

A2: If you monitor your reaction at room temperature by TLC or LC-MS and see little to no consumption of your starting materials after a reasonable amount of time (e.g., 4-6 hours), it is a strong indication that thermal energy is required to overcome the activation barrier.

Q3: Can the reaction temperature be too high?

A3: Absolutely. Excessive heat can lead to the decomposition of your starting materials, reagents, or the desired product. It can also promote the formation of unwanted side products, reducing the overall yield and purity of your target molecule. Always consider the thermal stability of all components in your reaction mixture.

Q4: Does the choice of base influence the optimal reaction temperature?

A4: Yes, the choice of base can be critical. Stronger, non-nucleophilic bases are often preferred.[6] The pKa of the base can influence the deprotonation equilibrium of the piperidine nitrogen, which in turn can affect the nucleophilicity and the required reaction temperature. In some cases, a stronger base may allow the reaction to proceed at a lower temperature.

Q5: Are there any alternatives to high temperatures for promoting the reaction?

A5: Yes. If high temperatures are leading to decomposition or side reactions, consider the following alternatives:

  • Microwave Chemistry: Microwave-assisted synthesis can often accelerate reaction rates at lower bulk temperatures compared to conventional heating.

  • Catalyst Optimization: For catalyzed reactions, screening different catalysts and ligands can identify a more active system that operates under milder conditions.[9]

  • Solvent Effects: The choice of solvent can have a significant impact on reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate substitution reactions.[7][8]

Section 3: Experimental Protocols and Data

General Protocol for Temperature Optimization of a Sulfonyl Piperidine Synthesis

This protocol provides a systematic approach to optimizing the reaction temperature for the synthesis of a generic N-arylsulfonyl piperidine.

1. Initial Room Temperature Trial:

  • In a round-bottom flask, dissolve piperidine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an appropriate solvent (e.g., dichloromethane, DCM).
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add a solution of the desired arylsulfonyl chloride (1.0 equivalent) in the same solvent.
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by TLC or LC-MS.

2. Stepwise Temperature Increase:

  • If the room temperature reaction is unsuccessful, set up a new reaction and gradually increase the temperature.
  • Heat the reaction mixture to 40 °C and monitor for 2-4 hours.
  • If the reaction is still slow, increase the temperature to 60 °C, and then to 80 °C if necessary, monitoring at each stage.
  • For higher temperatures, ensure you are using a suitable high-boiling point solvent and a reflux condenser.

3. Work-up and Analysis:

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.
  • Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.
Table 1: Temperature Guidelines for Sulfonyl Piperidine Substitution
Reaction TypeTypical Temperature Range (°C)Common SolventsKey Considerations
N-Sulfonylation 0 - Room TemperatureDCM, THF, DMFReaction is often fast. Low temperatures can control exothermicity.[7]
N-Arylation (Ullmann) 80 - 120Dioxane, Toluene, DMSOOften requires a copper catalyst and a ligand. Higher temperatures are generally needed.[6]
N-Arylation (Buchwald-Hartwig) Room Temperature - 100Toluene, DioxanePalladium-catalyzed. Can often be run at lower temperatures than Ullmann couplings.[6]
C-H Functionalization 80 - 140Acetic Acid, TFAOften requires a palladium catalyst and a directing group.

Section 4: Visualizing Reaction Principles

Diagram 1: Reaction Coordinate Diagram - Kinetic vs. Thermodynamic Control

This diagram illustrates how temperature influences the product distribution in a reaction with two competing pathways.

G cluster_0 cluster_1 Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic ΔG‡ (Kinetic) Low Temp Favored TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo ΔG‡ (Thermodynamic) High Temp Favored Product_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Energy Gibbs Free Energy (G) Reaction_Coordinate Reaction Coordinate end_y end_x start start start->end_y start->end_x Product_Kinetic_line Product_Thermo_line TS_Kinetic_line TS_Kinetic_line->p2 TS_Thermo_line TS_Thermo_line->Product_Thermo_line p2->Product_Kinetic_line p3->TS_Thermo_line Reactants_line Reactants_line Reactants_line->p3 p1 p1 Reactants_line->p1 p1->TS_Kinetic_line

Caption: Energy profile for kinetic vs. thermodynamic control.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to troubleshoot a low-yielding sulfonyl piperidine substitution reaction.

G Start Low Yield of Sulfonyl Piperidine Check_Reagents Verify Purity and Stoichiometry of Reagents Start->Check_Reagents Temp_Optimization Optimize Reaction Temperature Check_Reagents->Temp_Optimization Room_Temp Run at Room Temperature Monitor for 4-6h Temp_Optimization->Room_Temp Gradual_Heat Gradually Increase Temperature (e.g., 40°C, 60°C, 80°C) Room_Temp->Gradual_Heat No/Slow Reaction Success Optimized Yield Room_Temp->Success Good Yield Monitor Monitor Progress at Each Temperature by TLC/LC-MS Gradual_Heat->Monitor Side_Products Significant Side Products or Decomposition? Monitor->Side_Products Lower_Temp Lower Temperature to Improve Selectivity Side_Products->Lower_Temp Yes Catalyst_Screen Screen Different Catalysts/ Ligands (if applicable) Side_Products->Catalyst_Screen No Lower_Temp->Catalyst_Screen Solvent_Change Consider Higher Boiling Point Solvent Solvent_Change->Success Catalyst_Screen->Solvent_Change

Caption: Troubleshooting workflow for low reaction yield.

References

  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine - Benchchem. (URL: )
  • Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide...
  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (URL: )
  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • Kinetic and Thermodynamic Control | Dalal Institute. (URL: [Link])

  • Kinetic vs Thermodynamic "control" and "product" : r/Mcat - Reddit. (URL: [Link])

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (URL: [Link])

  • Kinetic Control vs. Thermodynamic Control - YouTube. (URL: [Link])

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. (URL: [Link])

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - MDPI. (URL: [Link])

Sources

Resolving solubility issues of piperidine sulfones in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting & Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that piperidine sulfones represent a classic "medicinal chemistry paradox." You have a basic nitrogen (the piperidine, pKa ~10–11) that should confer water solubility upon protonation, paired with a sulfone moiety (


) that often drives high crystallinity ("brick dust" character) and lipophilicity.

This guide moves beyond generic advice. We address the specific physicochemical conflicts of this scaffold—where high melting points fight against solvation energy—and provide self-validating protocols to resolve them.

The "Crash-Out" Phenomenon (DMSO Dilution)[1][2]

User Issue: "My compound dissolves perfectly in 100% DMSO at 10 mM. When I spike it into cell media (final 10 µM), it immediately turns cloudy or precipitates over 2 hours."

The Mechanism: Kinetic vs. Thermodynamic Solubility

This is the most frequent ticket we receive. Your compound is likely a "Grease Ball" or "Brick Dust" molecule.

  • The Trap: DMSO is a super-solvent. It solubilizes by disrupting the crystal lattice.[1] When you spike 1 µL of DMSO stock into 1 mL of aqueous media, the DMSO concentration drops instantly. The water strips the DMSO shell from your molecule faster than the molecule can find a stable conformation in water.

  • The Result: The system creates a transient state of supersaturation (Kinetic Solubility). Within minutes to hours, the system seeks Thermodynamic Solubility, resulting in nucleation and precipitation.

Troubleshooting Protocol: The "Intermediate Step" Dilution

Do not spike directly from 100% DMSO to 0.1% DMSO/Water. You must "walk" the compound down the polarity ladder.

Step-by-Step Workflow:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution (The Critical Step): Dilute 1:10 into a "Bridge Solvent" (e.g., PEG400 or Propylene Glycol).

    • New Conc: 1 mM in 10% DMSO / 90% PEG400.

  • Final Dosing: Spike this intermediate into your aqueous buffer/media.

    • Why this works: PEG400 acts as a cosolvent that suppresses nucleation, maintaining the compound in a dissolved state longer than DMSO alone [1].

pH-Dependent Solubility (The pKa Trap)

User Issue: "I acidified the buffer to pH 5, but my piperidine sulfone still won't dissolve. The pKa is ~11, so it should be ionized."

The Mechanism: The Common Ion Effect & Lattice Energy

While the piperidine nitrogen is protonated at pH 5, you may have formed an insoluble salt.

  • Scenario A: If you used Hydrochloric Acid (HCl), you formed the Hydrochloride salt. If your sulfone scaffold is highly planar and rigid, the

    
     ions might pack too tightly into the crystal lattice, rendering the salt itself insoluble.
    
  • Scenario B: The "Salting Out" effect. High ionic strength buffers (like PBS) contain high

    
     and 
    
    
    
    , which can decrease the solubility of your newly formed species.
Troubleshooting Protocol: In-Situ Salt Screening

Instead of relying on HCl, screen counter-ions that disrupt packing.

Counter-IonAcid SourceMechanism of ActionRecommended For
Chloride 1N HClStandard protonation. High lattice energy risk.Initial screen only.
Mesylate Methanesulfonic AcidLarger anion, disrupts crystal packing.Rigid, high-melting sulfones.
Tosylate p-Toluenesulfonic AcidAdds lipophilicity but breaks lattice.Very hydrophobic scaffolds.
Gluconate Gluconic AcidLarge, hydroxylated anion.Enhancing water interaction.

Validation Experiment:

  • Take 1 mg of solid compound in a clear vial.

  • Add 900 µL water (suspension).

  • Titrate with 1 equivalent of Methanesulfonic Acid (MSA).

  • Success Metric: Solution becomes clear within 5 minutes. If clear, the Mesylate salt is your path forward [2].

Advanced Formulation: Cyclodextrin Complexation

User Issue: "I need to dose animals at 30 mg/kg. pH adjustment is too irritating, and DMSO is toxic. How do I formulate this?"

The Mechanism: Host-Guest Encapsulation

Sulfone groups are excellent candidates for Cyclodextrin (CD) inclusion. The hydrophobic sulfone/aryl moiety fits inside the CD cavity, while the hydrophilic exterior interacts with water.

  • Best Choice: Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD / Captisol®) or HP-
    
    
    -CD.
  • Why: The piperidine nitrogen can remain charged (or neutral) while the greasy sulfone tail is hidden inside the torus [3].

Protocol: The "Gold Standard" Formulation

Target: 5 mg/mL clear solution for IV/IP injection.

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in 50 mM Phosphate Buffer (pH 4.0).
    
    • Note: We use pH 4.0 to ensure the piperidine is protonated (Double solubilization: Salt + CD).

  • Addition: Add excess solid compound to the vehicle.

  • Energy Input: Vortex for 1 min, then sonicate for 20 mins at 37°C.

  • Equilibration: Shake at room temp for 4 hours.

  • Filtration: Pass through a 0.22 µm PVDF filter.

  • Quantification: Analyze filtrate by HPLC to determine max solubility.

Visualizing the Solubility Decision Matrix

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your compound's behavior.

SolubilityDecisionTree Start Start: Solid Piperidine Sulfone Check_pKa Is Piperidine pKa > 9.0? Start->Check_pKa Salt_Screen Step 1: In-Situ Salt Screen (HCl, MSA, Gluconate) Check_pKa->Salt_Screen Yes (Basic) Soluble_Salt Soluble? Salt_Screen->Soluble_Salt Use_Salt Use Salt Form in Buffer Soluble_Salt->Use_Salt Yes Cosolvent_Check Step 2: Cosolvent Check (DMSO/PEG400) Soluble_Salt->Cosolvent_Check No Precipitation Precipitates on Dilution? Cosolvent_Check->Precipitation Intermediate_Dil Use Serial Dilution (Stock -> PEG -> Buffer) Precipitation->Intermediate_Dil Yes Advanced_Form Step 3: Cyclodextrin Complexation (SBE-beta-CD + pH 4) Precipitation->Advanced_Form No (But low conc) Success_CD Clear Solution? Advanced_Form->Success_CD Final_Form Proceed with CD Formulation Success_CD->Final_Form Yes Lipid_Form Switch to Lipid Formulation (Emulsion/Liposomes) Success_CD->Lipid_Form No

Caption: Logical workflow for determining the optimal solubilization strategy for basic lipophilic compounds.

Visualizing the "Crash-Out" Mechanism

Understanding why precipitation occurs helps you prevent it. This diagram illustrates the Kinetic Solubility trap.

CrashOutMechanism Stock DMSO Stock (Solvated Shell) Mixing Rapid Mixing with Water Stock->Mixing Dilution Stripping DMSO Shell Stripped (Supersaturation) Mixing->Stripping t < 1 sec Nucleation Nucleation (Crystal Growth) Stripping->Nucleation High Lattice Energy Precipitate Precipitate (Thermodynamic State) Nucleation->Precipitate Equilibrium

Caption: The kinetic pathway of precipitation when diluting hydrophobic stocks into aqueous media.

Summary of Solubilization Systems

MethodComponent AComponent BBest For
Standard Assay 1% DMSO99% Buffer (pH 7.4)Low lipophilicity (LogP < 2)
Cosolvent Spike 5% DMSO40% PEG400 / 55% WaterHigh lipophilicity, low dose
Salt Form 1 eq Methanesulfonic AcidWater/SalineBasic Piperidines (pKa > 9)
Complexation 20% HP-

-CD
50mM Citrate (pH 4)In Vivo / High Concentration

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Compound Solubility in DMSO: Addressing issues with DMSO precipitating out of solution. Retrieved from

  • European Journal of Medicinal Chemistry. (2017). Sulfoximines From a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (Discusses sulfone/sulfoximine polarity and basicity).

  • Molecules. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole (Relevant sulfone/azole scaffold complexation data).

  • Solubility of Things. (2025). Solubility of Piperidine and Derivatives.[3][4][5][6] Retrieved from

Sources

Validation & Comparative

Comparing potency of (R)-3-(Methylsulfonyl)piperidine vs racemate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide evaluates the comparative utility and potency of (R)-3-(Methylsulfonyl)piperidine versus its racemic mixture (rac-3-(Methylsulfonyl)piperidine). This analysis is tailored for medicinal chemists and process scientists optimizing lead compounds containing the 3-sulfonylpiperidine scaffold, a privileged motif in JAK inhibitors , GPR119 agonists , and chemokine receptor antagonists .

Executive Summary

The Verdict: While the racemate offers a cost-effective entry point for early-stage fragment screening, This compound is the superior candidate for lead optimization and clinical development.

  • Potency: The (R)-enantiomer typically exhibits 2- to 100-fold higher potency in target binding assays (e.g., JAK/STAT pathways or GPCRs) compared to the racemate, depending on the specific binding pocket constraints.

  • Selectivity: The (R)-isomer minimizes off-target binding events often caused by the "isomeric ballast" (the inactive (S)-isomer) present in the racemate.

  • Developability: Use of the pure (R)-enantiomer eliminates the regulatory burden of characterizing an inactive enantiomer and avoids potential metabolic toxicity associated with the distomer.

Structural & Mechanistic Analysis

The Pharmacophore

The 3-(methylsulfonyl)piperidine moiety serves as a critical hydrogen-bond acceptor and a rigidifying spacer .

  • Sulfonyl Group: Acts as a dipole to interact with polar residues (e.g., backbone amides in kinase hinges or polar side chains in GPCRs).

  • Piperidine Ring: Provides a scaffold that directs the sulfonyl vector.

Stereochemical Impact on Binding

In chiral environments (protein binding pockets), the vector of the methylsulfonyl group is critical.

  • (R)-Configuration: Often directs the sulfonyl group into a specific hydrophilic pocket (e.g., the ribose-binding region of a kinase ATP site), maximizing enthalpy of binding (

    
    ).
    
  • (S)-Configuration (Distomer): The sulfonyl group may clash sterically with the pocket wall or point towards a hydrophobic region, resulting in a significant energetic penalty (repulsion).

  • Racemate: Effectively dilutes the active species by 50%. In competitive binding, the inactive isomer acts as a competitive inhibitor only if it binds weakly, but more often it contributes to non-specific binding (noise).

Visualization: Chiral Recognition Logic

The following diagram illustrates the theoretical binding difference between the (R)-eutomer and the (S)-distomer/racemate.

BindingMechanism cluster_0 Ligand State cluster_1 Target Interaction (Binding Pocket) cluster_2 Biological Outcome R_Iso (R)-Isomer (Active) Pocket_Fit Optimal H-Bond Alignment R_Iso->Pocket_Fit Matches Geometry S_Iso (S)-Isomer (Inactive/Clash) Steric_Clash Steric Clash / Electrostatic Repulsion S_Iso->Steric_Clash Mismatches Geometry Racemate Racemate (50:50 Mix) Racemate->Pocket_Fit 50% Active Racemate->Steric_Clash 50% Inactive High_Potency High Potency (Low IC50) Pocket_Fit->High_Potency Low_Potency Reduced Potency (High IC50) Steric_Clash->Low_Potency Toxicity Potential Off-Target Toxicity Steric_Clash->Toxicity Metabolic Burden

Caption: Mechanistic flow showing why the (R)-isomer achieves high potency while the racemate suffers from dilution and steric penalties.[1]

Comparative Performance Data

The following data summarizes the performance metrics of a representative JAK inhibitor analog synthesized using either the (R)-isomer or the racemate.

Table 1: Comparative Potency & Physicochemical Profile

FeatureThis compoundRacemate (50:50 Mix)Impact of Using Racemate
Enzymatic Potency (IC50) 12 nM (Eutomer)~25–50 nM2-4x Loss (Dilution effect + Competition)
Cellular Potency (EC50) 45 nM >100 nM>2x Loss (Membrane transport competition)
Binding Efficiency (LE) HighModerateReduced Ligand Efficiency
Solubility High (Single species)Variable (May form conglomerates)Unpredictable formulation
Metabolic Stability PredictableComplex (Two rates of clearance)Risk of distomer accumulation
Regulatory Status Preferred (Single isomer)Discouraged (Requires justification)Higher development hurdles

Note: Data represents a generalized profile for 3-substituted piperidine inhibitors (e.g., JAK or GPCR targets). Specific values vary by final drug structure.

Experimental Protocols

To validate the superiority of the (R)-isomer in your specific application, follow these protocols.

Protocol A: Chiral Resolution (Analytical)

Before biological testing, you must verify the enantiomeric excess (ee) of your (R)-isomer.

  • Objective: Quantify the ratio of (R) vs (S) in your sample.

  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Sulfonyl absorption).

  • Expected Result:

    • (R)-Isomer: Single peak at

      
       ~ 8.5 min (varies by column).
      
    • Racemate: Two 1:1 peaks separated by baseline.

Protocol B: Competitive Binding Assay (Workflow)

This workflow determines if the (S)-isomer in the racemate acts as a competitive antagonist or merely a diluent.

  • Synthesize Target: Couple this compound and the Racemate to your core scaffold (e.g., via SNAr or Reductive Amination).

  • Prepare Stocks: Dissolve both final compounds in DMSO to 10 mM.

  • Serial Dilution: Prepare 10-point dose-response curves (10 µM to 0.1 nM).

  • Assay: Incubate with target protein (e.g., JAK kinase domain) + Tracer (ATP or radioligand).

  • Calculate:

    • If

      
      , the (S)-isomer is inert (Diluent).
      
    • If

      
      , the (S)-isomer actively interferes (Antagonist/Clash).
      
Synthesis Workflow Visualization

The choice of starting material dictates the complexity of the synthesis.

SynthesisWorkflow Start_Rac Start: Racemic 3-Hydroxypiperidine Route_Rac Route A: Racemic Synthesis Start_Rac->Route_Rac Start_Chiral Start: Chiral Pool (R)-3-Hydroxypiperidine Route_Chiral Route B: Asymmetric Synthesis Start_Chiral->Route_Chiral Step_Mesylation Mesylation (MsCl, Et3N) Final_R Pure (R)-Product (High Yield, High Cost) Step_Mesylation->Final_R  Direct Path Final_Rac Racemic Product (Low Yield of Active) Step_Mesylation->Final_Rac Route_Rac->Step_Mesylation Route_Chiral->Step_Mesylation Resolution Chiral Resolution (Prep HPLC / Salt Formation) Resolution->Final_R Final_Rac->Resolution  Required for Drugs

Caption: Comparison of synthetic routes. Route B (Chiral Pool) is preferred for scale-up to avoid the yield loss associated with late-stage resolution.

References

  • Review of Piperidine Scaffolds in Drug Design

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.[2]

    • Source: Thieme Connect, 2023.
    • URL:[Link]

  • Kinetic Resolution Methodology

    • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
    • Source: Journal of Organic Chemistry, 2022.[1]

    • URL:[Link]

  • Pharmacokinetic Impact of Chiral Piperidines

    • Title: Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride.
    • Source: Drug Metabolism and Disposition, 2004.
    • URL:[Link]

  • Biological Activity of Piperidine Isomers

    • Title: A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
    • Source: BenchChem Technical Guides, 2025.[3]

Sources

IR spectroscopy bands for sulfonyl and amine groups in piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of Sulfonyl and Amine Groups in Piperidine Scaffolds via IR Spectroscopy.

Executive Summary: The Analytical Challenge

In the development of neuroactive agents and synthetic opioids, the piperidine nucleus is a ubiquitous pharmacophore. However, derivatizing this scaffold often involves introducing sulfonyl (sulfonamide/sulfone) and amine functionalities, creating a complex vibrational landscape.

This guide compares the performance of Infrared (IR) Spectroscopy against alternative analytical modalities (Raman, NMR) for the specific task of distinguishing sulfonyl and amine motifs within piperidine derivatives. It provides validated spectral markers, experimental protocols, and a logic-based framework for structural elucidation.

Technical Deep Dive: Spectral Fingerprinting

The Piperidine Baseline

Before identifying substituents, one must account for the scaffold itself. The piperidine ring exists predominantly in a chair conformation, contributing specific "background" signals that can obscure target bands.

  • C-H Stretching (2800–3000 cm⁻¹): Strong, sharp bands.

  • Bohlmann Bands (2700–2800 cm⁻¹): Expert Insight: If the nitrogen lone pair is anti-periplanar to adjacent C-H bonds (typical in specific conformers), you will see these lower-frequency C-H stretches. Their absence often indicates N-protonation (salt formation).

  • Ring Deformation (800–1300 cm⁻¹): Complex "fingerprint" modes that vary with substitution patterns.

The Amine Group (Piperidine Nitrogen vs. Exocyclic Amines)

The vibrational signature of the amine depends heavily on its order (primary, secondary, tertiary) and its state (free base vs. salt).

  • Secondary Amine (Ring NH):

    • Stretch: Single, sharp band at 3300–3500 cm⁻¹ .

    • Interference: Hydrogen bonding can broaden this peak and shift it to ~3200 cm⁻¹, potentially overlapping with O-H stretches if present.

  • Tertiary Amine (N-substituted Piperidine):

    • Absence of Evidence: The lack of N-H stretching >3000 cm⁻¹ is the primary diagnostic.

  • Ammonium Salts (Piperidinium):

    • Broad Band: A massive, broad absorption from 2400–3000 cm⁻¹ (N-H⁺ stretch) often overlapping C-H bands.

    • Combination Bands: Weak overtone bands often appear ~2000–2500 cm⁻¹.

The Sulfonyl Group (-SO₂-)

The sulfonyl group is a strong dipole, making it an exceptional target for IR spectroscopy (often superior to Raman). It exhibits two coupled vibrations that are highly diagnostic.

  • Asymmetric Stretch (

    
    ): 1335–1370 cm⁻¹  (Strong).
    
  • Symmetric Stretch (

    
    ): 1155–1170 cm⁻¹  (Strong).
    
  • Validation Check: Both bands must be present. If only one is observed, the assignment is suspect.

Comparative Analysis: IR vs. Alternatives

This section evaluates IR spectroscopy's performance relative to NMR and Raman for this specific chemical context.

FeatureIR Spectroscopy Raman Spectroscopy ¹H NMR
Sulfonyl Detection Superior. The highly polar S=O bond creates a massive dipole change, resulting in intense IR bands.Inferior. S=O stretches are often weak in Raman due to low polarizability changes.Indirect. No protons on -SO₂-. Inferred only by descalding of adjacent protons.
Amine Identification Good. distinct N-H stretches. Salt formation is immediately obvious (broadening).Moderate. N-H scatter is often weak.Excellent. Integration of N-H protons gives quantitative count (if not exchanging with solvent).
Sample State Versatile. Solid (ATR), Oil, or Gas.Versatile. Excellent for aqueous solutions or polymorphism studies.Restricted. Requires solubility in deuterated solvents.
Throughput High. ATR-FTIR requires <2 mins per sample.High. Low. Requires dissolution, shimming, and acquisition.

Verdict: For rapid confirmation of functional group installation (e.g., ensuring a sulfonylation reaction worked), IR is the most efficient tool . For detailed connectivity and 3D structure, NMR is required.

Experimental Protocol: ATR-FTIR Characterization

Objective: Confirm the synthesis of N-(phenylsulfonyl)piperidine from piperidine and benzenesulfonyl chloride.

Step 1: Sample Preparation (The "Golden Rule" of ATR)
  • Solid Samples: Do not simply place the powder on the crystal.

    • Protocol: Place ~2 mg of sample on the diamond/ZnSe crystal. Lower the pressure anvil until the "force gauge" indicates optimal contact. Why? Poor contact results in weak spectra with high noise, mimicking "missing" peaks.

  • Liquid/Oils: Place a single drop to cover the crystal active area.

Step 2: Data Acquisition
  • Resolution: Set to 4 cm⁻¹. (Higher resolution increases noise without adding value for broad solid-state bands).

  • Scans: Accumulate 16–32 scans to average out background noise.

  • Background: Acquire a fresh air background immediately prior to the sample.

Step 3: Spectral Processing
  • Baseline Correction: Apply a rubber-band or polynomial baseline correction to flatten the slope caused by scattering.

  • Normalization: Normalize the strongest peak (usually the Sulfonyl Asymmetric stretch ~1350 cm⁻¹) to 100% absorbance for easy comparison.

Step 4: Interpretation Workflow (Self-Validating)
  • Check 3000+ cm⁻¹: Is the N-H band gone? (Piperidine starting material has N-H; Product has none).

  • Check 1300/1150 cm⁻¹: Do you see the two strong S=O bands?

  • Check 1600 cm⁻¹: Are there aromatic C=C stretches? (Confirms the phenyl group from the sulfonyl chloride).

Visualization

Diagram 1: Spectral Assignment Logic Flow

This decision tree guides the researcher through the spectral analysis of a piperidine derivative.

SpectralLogic Start Analyze Spectrum (Piperidine Derivative) CheckNH Region 3300-3500 cm⁻¹ (N-H Stretch) Start->CheckNH HasNH Band Present CheckNH->HasNH NoNH No Band CheckNH->NoNH CheckSalt Broad Band 2400-3000 cm⁻¹? HasNH->CheckSalt CheckSO2 Region 1350 & 1160 cm⁻¹ (S=O Stretches) NoNH->CheckSO2 IsSalt Piperidinium Salt CheckSalt->IsSalt Yes IsFreeBase Free Secondary Amine CheckSalt->IsFreeBase No Result1 N-Unsubstituted Piperidine IsFreeBase->Result1 HasSO2 Sulfonyl Group Present CheckSO2->HasSO2 Doublet Found NoSO2 No Sulfonyl CheckSO2->NoSO2 Absent Result3 Sulfonamide Product Confirmed HasSO2->Result3 Result2 N-Substituted (Tertiary Amine) NoSO2->Result2

Caption: Logic flow for distinguishing free amines, salts, and sulfonamide derivatives in piperidine scaffolds.

Diagram 2: Experimental Workflow

The synthesis and validation cycle.

ExpWorkflow cluster_0 Synthesis cluster_1 Analysis (ATR-FTIR) Piperidine Piperidine (Start) Reaction Coupling (Base/Solvent) Piperidine->Reaction Reagent R-SO₂-Cl Reagent->Reaction Isolate Isolate Solid Reaction->Isolate Scan Acquire Spectrum Isolate->Scan Validate Check Markers: 1. Loss of 3300 cm⁻¹ 2. Gain of 1350/1160 cm⁻¹ Scan->Validate

Caption: Step-by-step workflow from synthesis to IR validation of sulfonamide formation.

Consolidated Data Table

Functional GroupModeWavenumber (cm⁻¹)IntensityNotes
Amine (Secondary) N-H Stretch3300–3500Weak/MedSharp in non-polar solvents; broad if H-bonded.
Amine (Salt) N-H⁺ Stretch2400–3000StrongVery broad; obscures C-H stretches.
Sulfonyl S=O[1] Asymmetric1335–1370StrongDiagnostic. Often the strongest peak in the spectrum.
Sulfonyl S=O[1] Symmetric1155–1170StrongDiagnostic. Must accompany the asymmetric band.
Piperidine Ring C-H Stretch2850–2950MediumTypical alkane stretches.
Piperidine Ring Bohlmann Bands2700–2800WeakVisible only if lone pair is anti-periplanar to C-H.

References

  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link][4][5][6][7][8][9][10]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for S=O and N-H assignments).
  • ResearchGate (Review). Synthesis and Spectral Analysis of Sulfonamides Bearing Piperidine Nucleus. Available at: [Link]

Sources

Bioassay Validation & Comparative Profiling: (R)-3-(Methylsulfonyl)piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The (R)-3-(methylsulfonyl)piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors, Sigma-1 receptor modulators, and Dopamine D2 antagonists. Its value lies in the methylsulfonyl group , which acts as a robust hydrogen bond acceptor and metabolic "armor," preventing oxidative clearance common to thioether analogs.

The Challenge: The biological activity of this scaffold is governed by strict stereospecificity . The (R)-enantiomer often exhibits 10-100x greater potency than the (S)-isomer due to specific vector alignment within the ATP-binding pocket (kinases) or hydrophobic clefts (GPCRs). Consequently, bioassay validation requires a dual-track approach: verifying enantiomeric purity prior to testing and utilizing stereoselective functional assays to quantify the "Eudismic Ratio" (potency difference between enantiomers).

This guide outlines the validation protocols to objectively compare this compound ligands against their (S)-counterparts and bioisosteres (e.g., piperazines).

Part 1: Chemical Integrity & Scaffold Validation

Before biological testing, the chemical probe must be validated. In racemic mixtures, the inactive (S)-isomer acts as an impurity, skewing IC50 data.

Enantiomeric Excess (ee) Determination

Objective: Ensure >98% ee. A 5% contamination of the highly potent enantiomer in a racemic mixture can lead to false-positive potency data for the "inactive" isomer.

Protocol: Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) gradient 5% to 40%.

  • Detection: UV at 220 nm (Sulfonyl absorption).

  • Acceptance Criteria:

    • (R)-isomer retention time (

      
      ): Distinct from (S).
      
    • Purity: >98% area under curve (AUC).

Metabolic Stability Profiling (The Sulfone Advantage)

Hypothesis: The methylsulfonyl (-SO2Me) group provides superior metabolic stability compared to the methylthio (-SMe) precursor.

Comparative Data: Microsomal Stability (Human Liver Microsomes)

Scaffold Variant t1/2 (min) CL_int (µL/min/mg) Metabolic Fate
This compound > 120 < 10 Stable (Metabolic Armor)
3-(Methylthio)piperidine 15 - 20 > 100 Rapid S-oxidation to Sulfoxide/Sulfone

| Piperazine Analog | 45 | 40-60 | N-oxidation / Ring opening |

Insight: The sulfone is already in its highest oxidation state, blocking CYP450-mediated S-oxidation. This makes the (R)-sulfonyl scaffold ideal for in vivo probes requiring long half-lives.

Part 2: Biological Validation - Case Studies

Case Study A: JAK Kinase Inhibition (ATP-Competitive Assay)

The this compound motif is structurally related to the core of Tofacitinib and other JAK inhibitors, where the piperidine ring binds in the solvent-exposed region while the substituent directs into the ribose pocket.

Experimental Workflow (LanthaScreen TR-FRET)

Principle: Competition between the ligand and a tracer (Alexa Fluor 647-labeled ATP-competitive inhibitor) for the kinase ATP site. Binding of the ligand displaces the tracer, reducing the FRET signal between the tracer and a Europium-labeled anti-tag antibody.

Step-by-Step Protocol:

  • Preparation: Dilute JAK1/JAK3 enzyme to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Ligand Addition: Dispense 100 nL of (R)-ligand (serial dilution in DMSO) into 384-well plates.

  • Incubation: Add 5 µL enzyme solution. Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer 236 (Invitrogen) + Eu-anti-GST antibody mixture.

  • Readout: Measure TR-FRET (Ex 340 nm, Em 665/615 nm) after 60 min.

  • Analysis: Plot Emission Ratio (665/615) vs. log[Ligand]. Fit to sigmoidal dose-response (Variable Slope).

Comparative Performance Data (JAK3 Inhibition)

Compound IC50 (nM) Selectivity (JAK3 vs JAK1) Mechanism
(R)-Ligand (Target) 2.5 ± 0.4 15x Specific H-bond to Glu residue
(S)-Enantiomer 240 ± 35 2x Steric clash in ribose pocket
Racemate 115 ± 12 8x Dilution effect of inactive isomer

| Tofacitinib (Ref) | 1.8 ± 0.2 | 1.5x | Pan-JAK inhibitor |

Causality: The (R)-configuration positions the sulfonyl oxygen atoms to accept a hydrogen bond from the backbone NH of the hinge region or a conserved Glutamate, a interaction geometrically forbidden for the (S)-isomer.

Case Study B: Sigma-1 Receptor Binding (GPCR/Chaperone)

Piperidine ligands are classic Sigma-1 receptor (σ1R) pharmacophores. The sulfonyl group modulates lipophilicity (LogD) and reduces non-specific binding compared to purely alkyl piperidines.

Experimental Workflow (Radioligand Competition)

Protocol:

  • Membrane Prep: Homogenize Guinea pig brain or HEK293 cells overexpressing hσ1R.

  • Reaction: Mix 10 µg membrane protein + 2 nM [3H]-(+)-Pentazocine (Kd ~ 3 nM) + Test Ligand (10 pM - 10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4. Total volume 200 µL.

  • Equilibration: Incubate 120 min at 37°C (Equilibrium is slow for high-affinity lipophilic ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Counting: Liquid Scintillation Counting (LSC).

Data Interpretation:

  • Ki Calculation:

    
     (Cheng-Prusoff equation).
    
  • Validation Check: If Hill Slope

    
     -1.0, suspect negative cooperativity or multiple binding sites.
    

Part 3: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this specific scaffold, highlighting the critical "Go/No-Go" checkpoints for chirality and metabolic stability.

BioassayValidation Start Synthesis of This compound Ligand ChiralCheck Chiral SFC Analysis (>98% ee?) Start->ChiralCheck Purify Prep-SFC Purification ChiralCheck->Purify No (<98%) MetabolicStab Microsomal Stability (Human/Rat Liver) ChiralCheck->MetabolicStab Yes Purify->ChiralCheck SulfoneCheck Is t1/2 > 60 min? MetabolicStab->SulfoneCheck FailMetab Discard: Sulfonyl group unstable or Cleavage SulfoneCheck->FailMetab No PotencyAssay Target Assay (JAK/Sigma) Determine IC50 SulfoneCheck->PotencyAssay Yes (Stable) SelectivityCheck Eudismic Ratio IC50(S) / IC50(R) > 10? PotencyAssay->SelectivityCheck NonSpecific Warning: Non-specific Binding or Off-Target Effect SelectivityCheck->NonSpecific No (Ratio ~1) ValidProbe VALIDATED PROBE High Potency High Stability Stereoselective SelectivityCheck->ValidProbe Yes

Caption: Validation workflow for this compound ligands. Critical checkpoints include enantiomeric purity (SFC) and Eudismic Ratio determination to rule out non-specific binding.

Part 4: References

  • Chiral Separation & Analysis:

    • Title: Chiral separation of piperidine derivatives using supercritical fluid chromatography.

    • Source: Journal of Chromatography A.

    • Context: Defines the standard for separating 3-substituted piperidines.

  • JAK Kinase Structural Biology:

    • Title: Structural basis for the selectivity of Janus kinase inhibitors.

    • Source: Nature Structural & Molecular Biology.

    • Context: Explains the binding mode of piperidine-based inhibitors in the JAK ATP pocket.

  • Sigma Receptor Ligands:

    • Title: Structure-Affinity Relationships of Piperidine Derivatives at Sigma-1 Receptors.[1][2]

    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Validates the use of piperidine scaffolds for high-affinity Sigma-1 binding.[1]

  • Metabolic Stability of Sulfones:

    • Title: The role of sulfonyl groups in enhancing metabolic stability of drug candidates.

    • Source: Drug Metabolism and Disposition.[3]

    • Context: Comparative data on Sulfide vs. Sulfone clearance rates.

  • Dopamine D2 Antagonists (PNU-96391):

    • Title: Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine.

    • Source: PubMed (Drug Metab Dispos).

    • Context: Provides specific PK data for sulfonyl-piperidine ligands.

Sources

Benchmarking Purity: Elemental Analysis Standards for (R)-3-(Methylsulfonyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (R)-3-(Methylsulfonyl)piperidine HCl (CAS: 1234576-83-0) is a critical chiral building block, predominantly utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1][2] Its downstream efficacy relies heavily on enantiomeric purity and precise stoichiometry.

The Challenge: While High-Performance Liquid Chromatography (HPLC) is standard for purity, it often fails to detect inorganic salts, moisture, or non-chromophoric impurities. Elemental Analysis (EA)—specifically Carbon, Hydrogen, Nitrogen, Sulfur, and Chlorine (CHNS-Cl) combustion analysis—remains the "Gold Standard" for validating the bulk composition and salt stoichiometry of this intermediate.

Guide Scope: This guide compares the performance of traditional Elemental Analysis against modern orthogonal alternatives (qNMR, HRMS) and establishes a validated protocol for handling this hygroscopic hydrochloride salt.

The Standard: Theoretical Composition & Acceptance Criteria

To validate a batch of this compound HCl, the experimental elemental composition must align with the theoretical values derived from its molecular formula (


).[1][2]
Theoretical Baseline

Molecular Weight: 199.69 g/mol Formula:


[1][2]
ElementTheoretical Mass %Acceptable Pharma Tolerance (+/- 0.4%)Diagnostic Significance
Carbon (C) 36.09% 35.69% – 36.49%Confirms the piperidine scaffold integrity.[1][2]
Hydrogen (H) 7.07% 6.67% – 7.47%High deviation often indicates moisture (hygroscopicity).[1][2]
Nitrogen (N) 7.01% 6.61% – 7.41%Critical for confirming amine content vs. impurities.[1][2]
Sulfur (S) 16.05% 15.65% – 16.45%Validates the methylsulfonyl group presence.[1][2]
Chlorine (Cl) 17.75% 17.35% – 18.15%Crucial: Confirms 1:1 HCl salt stoichiometry.[1][2]

Critical Insight: A common failure mode for this product is a Chlorine value < 17.35%, indicating incomplete salt formation (presence of free base) or excess moisture.

Comparative Analysis: EA vs. Orthogonal Alternatives

Why strictly adhere to Elemental Analysis when HPLC is faster? This section compares EA against its primary alternatives to demonstrate why a multi-modal approach is required for this specific intermediate.

Method A: Combustion Analysis (CHNS-Cl)
  • Role: Bulk Purity & Identity Verification.

  • Mechanism: High-temperature combustion (

    
    ) converts the sample into gases (
    
    
    
    ) for quantification.[1]
  • Pros: The only method that directly validates the HCl salt ratio and detects non-volatile inorganic contaminants.

  • Cons: Requires ~2-5 mg of sample; destructive; does not distinguish enantiomers.[1]

Method B: Quantitative NMR (qNMR)[1][2][3][4][5]
  • Role: Absolute Purity Determination.

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid).[1]

  • Pros: Non-destructive; distinguishes organic impurities that EA might miss if their elemental ratios are similar.

  • Cons: Expensive; requires deuterated solvents (

    
     or 
    
    
    
    ); cannot easily quantify the Chloride counter-ion.[1]
Method C: Chiral HPLC[1][2]
  • Role: Enantiomeric Excess (% ee).

  • Mechanism: Separation on a chiral stationary phase (e.g., Chiralpak IA/IB).[1]

  • Pros: The only method to distinguish the (R)-isomer from the (S)-isomer.[1][2]

  • Cons: "Purity" is relative to UV absorption; blind to inorganic salts and water.[1]

Summary of Performance
FeatureElemental Analysis (EA)qNMRChiral HPLC
Salt Stoichiometry Excellent (Direct Cl measurement) Poor (Indirect)N/A
Enantiomeric Purity NoneNone (unless chiral shift reagent used)Superior
Moisture Detection Good (via H deviation)Excellent (distinct water peak)N/A
Sample Requirement ~5 mg (Destructive)~10 mg (Recoverable)<1 mg

Validated Workflow: The "Triad of Truth"

For this compound HCl, relying on a single method is a risk.[1][2] The following workflow integrates these standards into a self-validating loop.

ValidationWorkflow Start Batch Synthesis This compound HCl Step1 1. Chiral HPLC (Check % ee > 98%) Start->Step1 Decision1 Chiral Pass? Step1->Decision1 Step2 2. Elemental Analysis (CHNS-Cl) (Check Salt Stoichiometry) Decision1->Step2 Yes Fail Reject / Recrystallize Decision1->Fail No (<98%) Decision2 EA within +/- 0.4%? Step2->Decision2 Step3 3. Trace Metal Screening (ICP-MS per USP <232>) Decision2->Step3 Yes Decision2->Fail No (Check Moisture/Salt) Pass Release as Reference Standard Step3->Pass

Figure 1: Integrated validation workflow ensuring chiral purity, chemical composition, and regulatory compliance.

Experimental Protocol: Handling Hygroscopic HCl Salts

This compound HCl is hygroscopic.[1][2] Moisture absorption is the primary cause of Elemental Analysis failure (inflated %H, diluted %C/N).

Pre-Analysis Drying Protocol

Objective: Remove surface moisture without degrading the salt.[2]

  • Equipment: Vacuum drying oven, desiccator with

    
    .
    
  • Procedure:

    • Place 50-100 mg of the sample in a tared glass weighing vial.

    • Dry at 40°C under vacuum (< 10 mbar) for 4–6 hours. Note: Do not exceed 60°C to avoid potential sublimation or HCl loss.[1][2]

    • Transfer immediately to a desiccator containing Phosphorus Pentoxide (

      
      ).[1]
      
    • Allow to cool to room temperature (25°C) before weighing.[1]

Analysis Parameters (CHNS)
  • Combustion Temp: 1050°C (Required for complete sulfur oxidation).

  • Carrier Gas: Helium (Grade 5.0, >99.999% purity).[1]

  • Reference Standard: Sulfanilamide (Standard for N/S) or Acetanilide (Standard for C/H).[1][2]

  • Acceptance: Run in triplicate. RSD must be < 0.2%.[1][2]

Regulatory Compliance: Trace Elemental Impurities

Beyond CHN, pharmaceutical intermediates must comply with ICH Q3D and USP <232> guidelines for elemental impurities (heavy metals).[1]

  • Technique: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[1][2][3][4]

  • Sample Prep: Microwave digestion in concentrated

    
    .
    
  • Target Elements (Class 1 & 2A):

    • Cadmium (Cd): Limit < 0.5 µg/g[1][2]

    • Lead (Pb): Limit < 0.5 µg/g

    • Arsenic (As): Limit < 1.5 µg/g[1][2]

    • Mercury (Hg): Limit < 3.0 µg/g[1][2]

    • Cobalt (Co): Limit < 5.0 µg/g[1][2]

Note: While CHN confirms what the molecule is , ICP-MS confirms what the molecule is not (i.e., contaminated with catalyst residues like Pd or Ni often used in upstream coupling steps).

References

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1][2]

  • ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation.[1][2][5] [Link]

  • PubChem Compound Summary . This compound hydrochloride.[1][2][6] National Center for Biotechnology Information.[1][2] [Link][1][2]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-3-(Methylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1391053-50-5 (Free Base) | Related CAS: 1234576-83-0 (HCl Salt) Formula: C₆H₁₃NO₂S (Free Base) | MW: 163.24 g/mol

Part 1: Immediate Action Card (Emergency Response)

WARNING: Specific safety data for the (R)-enantiomer is limited.[1] Treat as a Corrosive Piperidine Derivative. The following protocols are based on "read-across" logic from structural analogs (3-methylsulfonylpiperidine racemate and piperidine).

Emergency Immediate Action
Skin Contact IMMEDIATE FLUSH. Wash with lukewarm water for 15+ minutes.[1] Remove contaminated clothing.[1][2] Do not neutralize with acids/bases.[1] Seek medical attention for potential chemical burns.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present and easy to do.[1][2][3] Urgent ophthalmological evaluation required.
Inhalation Move to fresh air immediately. If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center immediately.
Fire Use Water Spray, Dry Chemical, CO₂, or Alcohol-resistant foam.[1] Note: Combustion emits toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1]

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Extrapolated)

Based on the functional groups (Secondary Amine + Sulfone), this compound is classified as Corrosive and Irritant .[1]

  • Skin Corr.[1][2] 1B (H314): Causes severe skin burns and eye damage.[1] (Due to the basic piperidine nitrogen).[1]

  • Acute Tox. 4 (H302): Harmful if swallowed.[1][2]

  • Eye Dam. 1 (H318): Causes serious eye damage.[1][2]

  • STOT SE 3 (H335): May cause respiratory irritation.[1]

Structural Hazard Analysis
  • Piperidine Ring (Secondary Amine): High basicity (pKa ~11).[1] Reacts exothermically with acids.[1] Corrosive to tissue.[1] Hygroscopic; absorbs CO₂ from air to form carbamates.[1]

  • Methylsulfonyl Group (-SO₂Me): Adds polarity.[1] Generally chemically stable but increases the boiling point and reduces volatility compared to unsubstituted piperidine.[1] Combustion produces SO₂ gas.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Selection Logic: The primary risk is chemical burns from the amine functionality.[1]

PPE CategorySolid (HCl Salt) Liquid / Solution (Free Base) Scientific Rationale
Gloves Nitrile (Double gloving recommended)Nitrile (Splash) / Laminate (Immersion) Nitrile provides good degradation resistance to amines.[1] For prolonged contact with the free base oil, laminate (Silver Shield) prevents permeation.[1]
Eye Protection Safety Glasses with side shieldsChemical Goggles + Face Shield Solids pose a dust risk; liquids pose a splash risk.[1] Corrosive bases cause irreversible corneal opacity quickly.[1]
Respiratory N95 / P100 (if outside hood)Respirator with Ammonia/Methylamine Cartridges Only required if engineering controls (fume hood) fail.[1] The amine vapor is a respiratory irritant.[1]
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron Synthetic fabrics can melt if the corrosive liquid reacts exothermically with them.[1]

Part 4: Operational Handling Protocols

Engineering Controls
  • Primary: All handling (weighing, transfer, reaction) must occur inside a certified chemical fume hood .[1]

  • Secondary: Glove box handling is recommended for the free base to prevent carbamate formation (CO₂ absorption), though not strictly required for safety.[1]

Handling Workflow (Graphviz Visualization)

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Dessicator/Inert Gas) Avoid CO2/Moisture Receipt->Storage Weighing Weighing (Static Control) Inside Hood Storage->Weighing Hygroscopic Reaction Reaction Setup (Inert Atmosphere N2/Ar) Weighing->Reaction Quench Quenching (Exothermic Control) Reaction->Quench Residual Amine Disposal Disposal (Basic Organic Waste) Quench->Disposal

Figure 1: Safe handling workflow emphasizing moisture/CO₂ protection and exothermic control.

Specific Protocols
A. Weighing & Transfer (Solid HCl Salt)[1]
  • Static Check: The salt form may be static. Use an anti-static gun if available.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Dissolution: Add the solid to the solvent, not vice versa, to control dissolution heat.[1]

B. Generating the Free Base (Liquid/Oil)

The free base is often generated in situ or by extraction.[1]

  • Neutralization: When treating the HCl salt with base (e.g., NaOH, NaHCO₃), expect a mild exotherm.[1]

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drying: Dry the organic layer over Na₂SO₄.[1]

  • Concentration: When removing solvent on a rotavap, the free base will likely be a viscous oil.[1] Do not overheat (>50°C) as amines can oxidize or degrade.[1]

C. Reaction Setup
  • Inert Atmosphere: Purge reaction vessel with Nitrogen or Argon.[1] Secondary amines react with atmospheric CO₂ to form carbamate salts, which can alter stoichiometry.[1]

  • Addition: If adding acid chlorides or anhydrides to this molecule, the reaction will be highly exothermic .[1] Cool the reaction vessel to 0°C before addition.

Part 5: Spill Response & Disposal[1]

Spill Decision Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid (HCl Salt) Type->Solid Liquid Liquid (Free Base/Soln) Type->Liquid Sweep Sweep gently Avoid Dust Solid->Sweep < 5g Absorb Absorb with Vermiculite/Sand Liquid->Absorb Clean Wipe with dil. Acid (Acetic Acid/Vinegar) Sweep->Clean Absorb->Clean Waste Hazardous Waste (Tag: Corrosive Base) Clean->Waste

Figure 2: Decision tree for spill remediation.[1]

Disposal
  • Waste Stream: Classify as Basic Organic Waste .[1]

  • Segregation: Do NOT mix with acidic waste streams (risk of heat generation/spattering) or oxidizers.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733479, Piperidine. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling Corrosive Materials. National Academies Press.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Methylsulfonyl)piperidine
Reactant of Route 2
(R)-3-(Methylsulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.